molecular formula C10H12BrNO2 B8765283 1-(4-bromobutyl)-4-nitroBenzene CAS No. 99359-34-9

1-(4-bromobutyl)-4-nitroBenzene

Cat. No.: B8765283
CAS No.: 99359-34-9
M. Wt: 258.11 g/mol
InChI Key: GTNVWVLCXAHTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobutyl)-4-nitroBenzene is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

99359-34-9

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(4-bromobutyl)-4-nitrobenzene

InChI

InChI=1S/C10H12BrNO2/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14/h4-7H,1-3,8H2

InChI Key

GTNVWVLCXAHTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Part A.Carbon tetrabromide (34.01 gm, 102.55 mmol), pyridine (8.3 mL, 102.55 mmol) and triphenylphosphine (25.52 gm, 112.55 mmole) were added sequentially to a solution of 4-(4-nitrophenyl) butanol (20.0 gm, 102.55 mmol) in 400 mL of CH2Cl2 (precooled to 0° C.) and was allowed to stir overnight with warming to room temperature. The volatiles were removed under vacuum and the residue dissolved in ethyl acetate, filtered through a plug of silica and concentrated to dryness. The resulting oil was purified by flash chromatography eluting hexane:ethyl acetate(v:v, 4:1) to give 4-(4-nitrophenyl)butyl bromide as an oil 23.51 gm (88%). 1H NMR (CDCl3) 1.95-1.81 (m, 4H), 2.78 (t, 2H), 3.45 (t, 2H), 7.37 (d, 2H), 8.15 (d, 2H).
Quantity
34.01 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
25.52 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Part A. Pyridine (0.66 mL, 8.21 mmol) was added slowly to an ice cooled solution of 4-nitrophenyl butanol (1.0 gm,5.13 mmol) and dibromotriphenylphosphorane (2.8 gm, 6.66 mmol) in 20 mL acetonitrile under a nitrogen atmosphere. The reaction solution was stirred for 1/2 hr and allowed to warm to ambient temperature and stir overnight. The reaction was concentrated invacuo to give a residue. The residue was filtered through a short plug of silica gel and then the product was purifed by flash chromatography on silica gel eluting methylene chloride:hexane (v:v, 50:50), to give 1-bromo-4-(4-nitrophenyl)butane as an oil 1.3 gm (98%) MS 275(M+NH4)+ 1 H NMR (CDCl3): 8.2(d, 2H), 7.4(d, 2H), 3.4(t, 2H), 2.8(t, 2H), 1.8-2.0(m, 4H).
Quantity
0.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-nitrophenyl butanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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